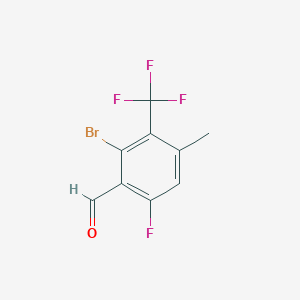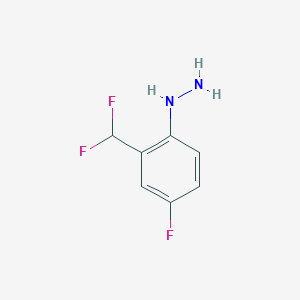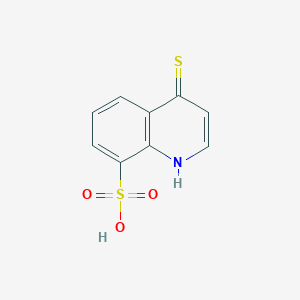
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-tolualdehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory properties.
1-Phenyl-3-methyl-5-pyrazolone: Used as an analgesic and antipyretic agent.
4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.
Uniqueness
3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolones. Its unique substituents may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
308101-33-9 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(4E)-5-methyl-4-[1-(4-methylphenyl)ethylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H18N2O/c1-13-9-11-16(12-10-13)14(2)18-15(3)20-21(19(18)22)17-7-5-4-6-8-17/h4-12H,1-3H3/b18-14+ |
InChI-Schlüssel |
LMOSQSYDXLAQPA-NBVRZTHBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


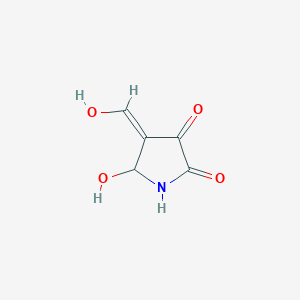
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
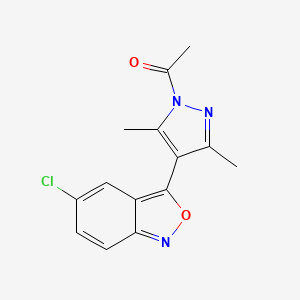
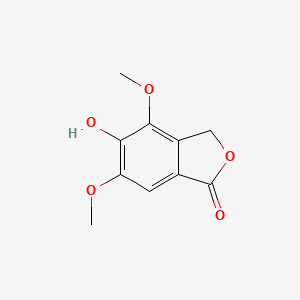
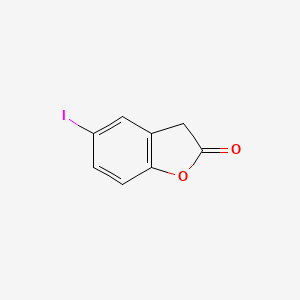
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
